molecular formula C17H24N2O3 B2967073 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2097869-24-2

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2967073
CAS No.: 2097869-24-2
M. Wt: 304.39
InChI Key: KVWYKAHKPIOWJW-UHFFFAOYSA-N
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Description

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic urea derivative featuring a cyclohexenyl-hydroxy-methyl substituent and a 4-methoxyphenethyl group. The hydroxycyclohexene moiety may confer conformational flexibility and hydrogen-bonding capacity, while the 4-methoxyphenyl group contributes aromaticity and electron-donating properties.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-22-15-7-5-14(6-8-15)9-12-18-16(20)19-13-17(21)10-3-2-4-11-17/h3,5-8,10,21H,2,4,9,11-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWYKAHKPIOWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a hydroxycyclohexene moiety and a methoxyphenyl group. Its molecular formula is C18H23N2O2, and it features functional groups that enable various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to proteins and enzymes.
  • Hydrophobic Interactions : The phenylethyl group can engage in hydrophobic interactions with protein pockets, influencing the conformational dynamics of target proteins.

These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Biological Activity Summary

The following table summarizes key biological activities reported for the compound:

Biological Activity Effect Reference
Antitumor ActivityInhibits cancer cell proliferation
Anti-inflammatory EffectsReduces inflammation markers
Enzyme ModulationAlters enzyme kinetics
Antioxidant PropertiesScavenges free radicals

Case Studies and Research Findings

Research studies have examined the biological effects of this compound in various contexts:

  • Antitumor Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Anti-inflammatory Research : Experimental models showed that administration of the compound led to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential use in treating inflammatory diseases.
  • Enzyme Interaction Studies : Kinetic assays revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Functional Groups Key Structural Features Potential Applications Reference
Target Urea Derivative Urea, hydroxycyclohexene, 4-methoxy Polar urea core, flexible cyclohexene ring Drug design, supramolecular chemistry
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Amide, cyclohexene, 4-methoxy Rigid amide linker, no hydroxyl group Bioactive intermediates
Ethyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate Ester, trifluoromethyl, 4-methoxy Electron-withdrawing CF₃, planar ester Polymer precursors
2-Cyano-2-cyclohexylidene acetamide Amide, cyclohexylidene, cyano Conjugated cyano group, rigid cyclohexylidene Organic synthesis

Key Observations :

  • Urea vs.
  • Hydroxycyclohexene vs. Cyclohexylidene: The hydroxyl group introduces polarity and conformational flexibility, contrasting with the rigid, non-polar cyclohexylidene in 2-cyano-2-cyclohexylidene acetamide .
  • 4-Methoxyphenyl Group : Common in analogs (e.g., ), this group stabilizes aromatic interactions but lacks the electron-withdrawing effects seen in trifluoromethyl-containing compounds like Ethyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate .

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